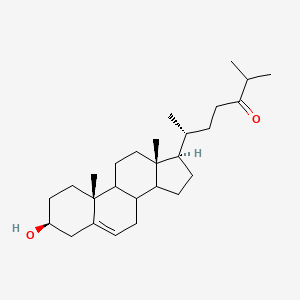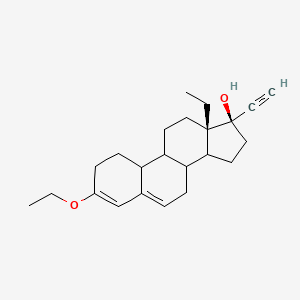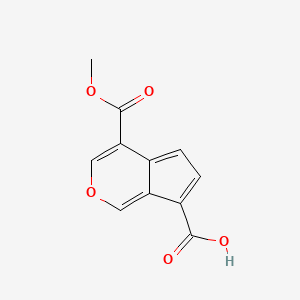
Proteína relacionada con la pTH (1-16) (humana, ratón, rata)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parathyroid Hormone-Related Protein (1-16) is a peptide fragment derived from the larger Parathyroid Hormone-Related Protein. This protein is significant in various physiological processes, including the regulation of calcium homeostasis and bone metabolism. It is expressed in a wide range of tissues and has been implicated in both normal physiological functions and pathological conditions, such as cancer progression and metastasis .
Aplicaciones Científicas De Investigación
Parathyroid Hormone-Related Protein (1-16) has numerous applications in scientific research:
Biology: It is used to study the regulation of calcium homeostasis and bone metabolism.
Medicine: It is investigated for its role in cancer progression, particularly in malignancy-associated hypercalcemia and skeletal metastasis.
Chemistry: It serves as a model peptide for studying protein-protein interactions and peptide synthesis techniques
Mecanismo De Acción
Target of Action
The primary target of pTH-Related Protein (1-16) is the Parathyroid Hormone 1 Receptor (PTH1R) . PTH1R is a common drug target for the treatment of osteoporosis and hypoparathyroidism . It plays critical roles in regulating blood calcium and phosphate, and bone and tissue development .
Mode of Action
pTH-Related Protein (1-16) interacts with its target, PTH1R, to stimulate calcium uptake in cells . This interaction triggers the PKCα/β signaling pathways , which are crucial for various cellular processes including cell differentiation and proliferation.
Biochemical Pathways
The activation of PTH1R by pTH-Related Protein (1-16) influences several biochemical pathways. It up-regulates four transcellular calcium transporters: potential vanillin member 6 (TRPV6), calcium-binding protein-D9K (CaBP-D9k), sodium-calcium Exchanger 1 (NCX1), and plasma membrane calcium ATPase 1 (PMCA1) . These transporters play a significant role in maintaining calcium homeostasis within the body.
Pharmacokinetics
The compound’s interaction with pth1r and its subsequent effects on calcium transporters suggest that it may have a significant impact on cellular bioavailability of calcium .
Result of Action
The activation of PTH1R by pTH-Related Protein (1-16) results in increased calcium uptake in cells . This can lead to changes in various cellular processes, including cell growth and differentiation. In the context of disease, pTH-Related Protein (1-16) has been associated with cancer progression and metastasis .
Análisis Bioquímico
Biochemical Properties
Parathyroid hormone-related protein (1-16) is involved in several biochemical reactions, primarily through its interaction with the parathyroid hormone receptor type 1 (PTH1R). This interaction is critical for the protein’s role in calcium regulation. Additionally, parathyroid hormone-related protein (1-16) interacts with other biomolecules such as transforming growth factor-beta (TGF-β) and various cytokines, influencing cellular signaling pathways and gene expression . These interactions are typically characterized by binding affinities and subsequent activation or inhibition of downstream signaling cascades.
Cellular Effects
Parathyroid hormone-related protein (1-16) exerts significant effects on various cell types, including osteoblasts, chondrocytes, and certain cancer cells. In osteoblasts, it promotes proliferation and differentiation, enhancing bone formation. In chondrocytes, it regulates cartilage development and maintenance. In cancer cells, particularly those in breast cancer, parathyroid hormone-related protein (1-16) has been shown to influence cell proliferation and metastasis . These effects are mediated through alterations in cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, and changes in gene expression profiles.
Molecular Mechanism
At the molecular level, parathyroid hormone-related protein (1-16) functions by binding to the PTH1R, initiating a cascade of intracellular events. This binding activates adenylate cyclase, increasing cAMP levels and activating protein kinase A (PKA). The activation of PKA leads to the phosphorylation of various target proteins, resulting in changes in gene expression and cellular responses . Additionally, parathyroid hormone-related protein (1-16) can modulate the activity of other signaling molecules, such as mitogen-activated protein kinases (MAPKs), further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of parathyroid hormone-related protein (1-16) can vary over time. The stability of the protein is a critical factor, with degradation potentially reducing its efficacy. Studies have shown that the protein can maintain its activity for extended periods under optimal conditions, but prolonged exposure may lead to decreased effectiveness . Long-term effects observed in vitro and in vivo include sustained changes in cellular metabolism and gene expression, which can influence cell function and behavior over time.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Parathyroid Hormone-Related Protein (1-16) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Parathyroid Hormone-Related Protein (1-16) may involve recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding the peptide is cloned into an expression vector.
Transformation: The vector is introduced into a host organism, such as .
Expression: The host organism produces the peptide.
Purification: The peptide is extracted and purified using chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Parathyroid Hormone-Related Protein (1-16) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Comparación Con Compuestos Similares
Similar Compounds
Parathyroid Hormone (1-34): A peptide fragment of Parathyroid Hormone with similar biological activities.
Parathyroid Hormone-Related Protein (1-34): A longer fragment with additional functional domains.
Uniqueness
Parathyroid Hormone-Related Protein (1-16) is unique due to its specific sequence and functional properties. It lacks the receptor-binding domain present in longer fragments, which allows it to be used in studies focusing on the N-terminal region’s role in biological activities .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H128N24O25/c1-10-40(8)62(76(124)92-48(77(125)126)18-21-57(82)105)101-74(122)55(34-103)98-65(113)45(16-12-14-24-79)88-58(106)32-85-64(112)44(15-11-13-23-78)89-72(120)53(29-60(109)110)97-71(119)52(28-43-31-84-36-87-43)96-69(117)50(26-38(4)5)94-68(116)49(25-37(2)3)93-66(114)46(17-20-56(81)104)90-70(118)51(27-42-30-83-35-86-42)95-67(115)47(19-22-59(107)108)91-73(121)54(33-102)99-75(123)61(39(6)7)100-63(111)41(9)80/h30-31,35-41,44-55,61-62,102-103H,10-29,32-34,78-80H2,1-9H3,(H2,81,104)(H2,82,105)(H,83,86)(H,84,87)(H,85,112)(H,88,106)(H,89,120)(H,90,118)(H,91,121)(H,92,124)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,97,119)(H,98,113)(H,99,123)(H,100,111)(H,101,122)(H,107,108)(H,109,110)(H,125,126)/t40-,41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSHDQMRQGWPF-AIUDRUNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H128N24O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1790.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)
![(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate](/img/structure/B591250.png)
![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591251.png)

![(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B591253.png)

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)
